
N-(2-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide” is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also contains a carboxamide group (-CONH2) and a 2-chlorobenzyl group. Compounds with these functional groups are often found in various fields of chemistry due to their diverse chemical properties .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of an appropriate 1H-1,2,3-triazole-5-carboxylic acid with 2-chlorobenzylamine, a process that typically involves the formation of an amide bond .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, a carboxamide group, and a 2-chlorobenzyl group. The electron-withdrawing nature of the carboxamide could potentially influence the electronic properties of the triazole ring .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo transformations such as N-alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Triazole derivatives, including compounds similar to N-(2-chlorobenzyl)-1H-1,2,3-triazole-5-carboxamide, are synthesized through various chemical reactions that explore the reactivity and functionalization of the triazole ring. For example, the synthesis of triazole derivatives through metal- and azide-free multicomponent assemblies demonstrates the versatility of triazoles in chemical synthesis, enabling the regioselective construction of 1,5-disubstituted 1,2,3-triazoles (Wan, Cao, & Liu, 2015). This approach highlights the potential for creating diverse triazole-based molecules with varied functional groups, which can be tailored for specific scientific applications.
Biological Activities and Applications
Triazole derivatives exhibit a broad spectrum of biological activities, making them subjects of interest in the development of new therapeutic agents. For instance, novel chromenones linked to the 1,2,3-triazole ring system have been synthesized and evaluated for their activity against Alzheimer's disease. Compounds like N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide demonstrated promising anti-acetylcholinesterase activity and neuroprotective effects, highlighting the therapeutic potential of triazole derivatives in neurodegenerative diseases (Saeedi et al., 2017).
Supramolecular and Coordination Chemistry
The unique structural features of 1,2,3-triazoles, including their nitrogen-rich character, enable them to engage in various supramolecular interactions. These properties are leveraged in coordination chemistry and the design of molecular recognition systems. Research on the supramolecular interactions of 1,2,3-triazoles has unveiled their capacity for anion recognition, catalysis, and the formation of bimetallic complexes, thereby expanding their application beyond traditional chemical synthesis into materials science and nanotechnology (Schulze & Schubert, 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-8-4-2-1-3-7(8)5-12-10(16)9-6-13-15-14-9/h1-4,6H,5H2,(H,12,16)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHYHDVLNGLSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NNN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea](/img/structure/B2659100.png)
![N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2659101.png)
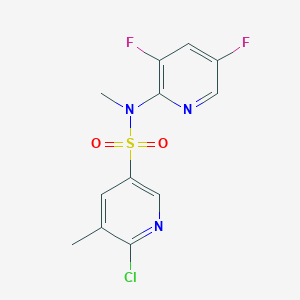
![Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B2659103.png)

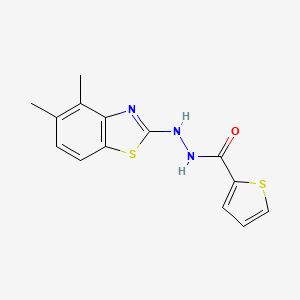
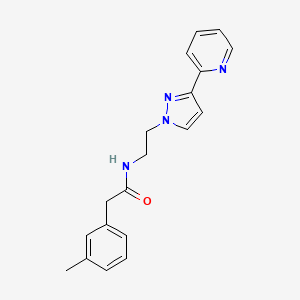


![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2659115.png)
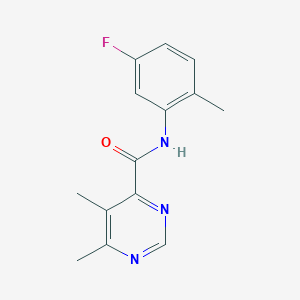
![N-cyclopentyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2659118.png)
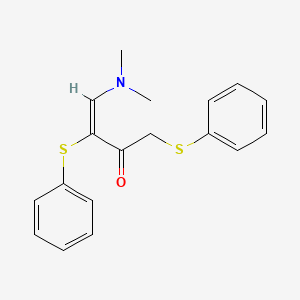
![5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide](/img/structure/B2659122.png)
